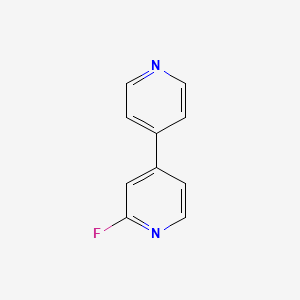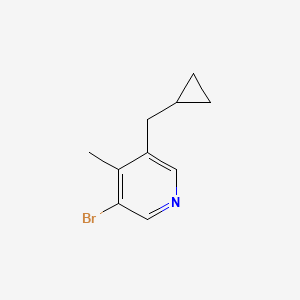
tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethynyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl (3R)-3-methyl-pyrrolidine-1-carboxylate with an ethynylating agent under suitable conditions. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Análisis De Reacciones Químicas
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties. Industrially, tert-butyl esters are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The pyrrolidine ring provides a rigid framework that can affect the compound’s binding to biological targets .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. For example, tert-butyl (3R)-3-aminobutanoate and tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate share structural similarities but differ in their functional groups and reactivity . The unique combination of the tert-butyl, ethynyl, and pyrrolidine moieties in this compound distinguishes it from these related compounds.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 |
Clave InChI |
XABXFOQDOYKTHU-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C#C |
SMILES canónico |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
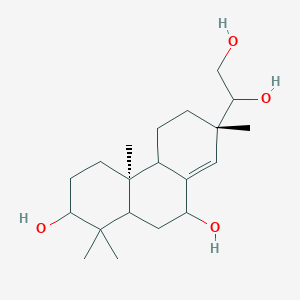
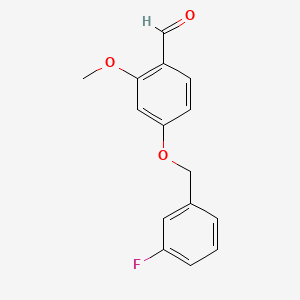
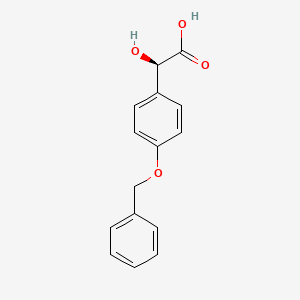

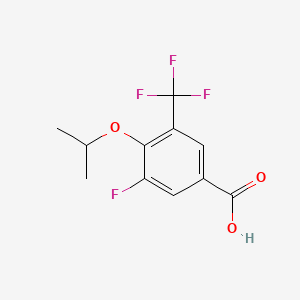

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
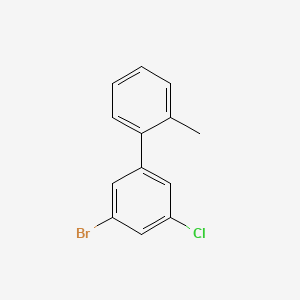

![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
